molecular formula C12H14ClN3 B2668412 4-Quinazolinamine, 2-chloro-N-(1,1-dimethylethyl)- CAS No. 69221-54-1

4-Quinazolinamine, 2-chloro-N-(1,1-dimethylethyl)-

Cat. No. B2668412
CAS RN: 69221-54-1
M. Wt: 235.72
InChI Key: MBHYMEQRLYTMOJ-UHFFFAOYSA-N
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Description

“4-Quinazolinamine, 2-chloro-N-(1,1-dimethylethyl)-” is a chemical compound with the molecular formula C12H14ClN3 . It is also known by its CAS number 69221-54-1 .


Molecular Structure Analysis

The molecular structure of “4-Quinazolinamine, 2-chloro-N-(1,1-dimethylethyl)-” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . It also has a chloro group attached to the 2-position and a N-(1,1-dimethylethyl) group attached to the quinazolinamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Quinazolinamine, 2-chloro-N-(1,1-dimethylethyl)-” include a molecular weight of 235.71300 . The compound has a predicted boiling point of 281.2±28.0 °C, a predicted density of 1.124±0.06 g/cm3, and a predicted pKa of 7.66±0.50 .

properties

IUPAC Name

N-tert-butyl-2-chloroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-12(2,3)16-10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHYMEQRLYTMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-chloroquinazolin-4-amine

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-quinazoline obtained in step B of example 1 (4 g, 20 mmol) in THF (50 mL) were added tert-butyl amine (2.15 mL, 20.5 mmol) and diisopropylethylamine (3.5 mL, 21 mmol). The mixture was stirred at ambient temperature for 2 hr. The mixture was concentrated and the residue was dissolved in EtOAc. The organic layer was washed with water, dried over Na2SO4, and filtered. The mixture was concentrated to give tert-butyl-(2-chloro-quinazolin-4-yl)-amine as a white solid (3 g, 64%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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